5-(P-tolyl)morpholin-3-one
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Overview
Description
5-(P-tolyl)morpholin-3-one is a heterocyclic organic compound that features a morpholine ring substituted with a p-tolyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(P-tolyl)morpholin-3-one typically involves the cyclization of amino alcohols with appropriate reagents. One common method is the reaction of p-tolylamine with ethylene oxide, followed by cyclization with a suitable acid catalyst . Another approach involves the use of p-tolyl isocyanate and morpholine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(P-tolyl)morpholin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated morpholine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(P-tolyl)morpholin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoacylglycerol lipase, an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes, including pain perception and inflammation .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the p-tolyl group.
4-(P-tolyl)morpholine: A similar compound with the p-tolyl group at the 4-position.
5-(P-tolyl)isoxazole: Another heterocyclic compound with a similar p-tolyl substitution.
Uniqueness
5-(P-tolyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group at the 5-position of the morpholine ring enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(4-methylphenyl)morpholin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-8-2-4-9(5-3-8)10-6-14-7-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
InChI Key |
LWFPIMGHWGDLFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2COCC(=O)N2 |
Origin of Product |
United States |
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